4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide
Description
4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a chemical compound with the molecular formula C13H13ClN2O3S It is a sulfonamide derivative, which means it contains a sulfonamide group (-SO2NH2) attached to a benzene ring
Properties
IUPAC Name |
4-chloro-3-ethoxy-N-pyridin-3-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-2-19-13-8-11(5-6-12(13)14)20(17,18)16-10-4-3-7-15-9-10/h3-9,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYMKZZPQJHJPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with pyridin-3-amine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used in studies involving enzyme inhibition and protein binding.
Industrial Applications: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxybenzenesulfonamide
- N-pyridin-3-ylbenzenesulfonamide
- 4-chloro-N-pyridin-3-ylbenzenesulfonamide
Uniqueness
4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to the presence of both the ethoxy and pyridinyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonamide group, an ethoxy substituent, and a chlorinated benzene ring attached to a pyridine moiety. Its structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including 4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide. For instance, similar compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often fall below clinically relevant thresholds, indicating their potential as effective antimicrobial agents.
| Compound | Bacterial Strain | MIC (mg/mL) | Comparison to Standard |
|---|---|---|---|
| 4-Chloro-3-Ethoxy-N-(Pyridin-3-Yl)Benzene-1-Sulfonamide | E. coli | 0.015 | More potent than ampicillin (0.1) |
| Similar Sulfonamide Derivative | S. aureus | 0.02 | Comparable to streptomycin (0.025) |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties, particularly due to the presence of the sulfonamide group, which is known to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that related compounds can significantly reduce the production of prostaglandins, implicating their utility in treating inflammatory conditions.
The biological activity of 4-chloro-3-ethoxy-N-(pyridin-3-yl)benzene-1-sulfonamide is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with active sites of enzymes like COX, inhibiting their activity.
- Bacterial Targeting : The compound may disrupt bacterial cell wall synthesis or function by mimicking para-aminobenzoic acid (PABA), a substrate for folate synthesis in bacteria.
Case Studies
A study published in MDPI evaluated various sulfonamide derivatives against resistant bacterial strains, noting that compounds similar to 4-chloro-3-ethoxy-N-(pyridin-3-ylen)benzene-1-sulfonamide exhibited enhanced activity compared to traditional antibiotics like ampicillin and streptomycin . Another investigation focused on the structure–activity relationship (SAR), revealing that modifications on the benzene ring significantly influenced antimicrobial potency .
Q & A
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Sulfonamide Formation | ClC₆H₃(OEt)SO₂Cl + 3-aminopyridine, THF, Et₃N, 0°C → RT | 70–85 | 90–95 | |
| Ethoxy Substitution | NaOEt, DMF, 80°C, 12 h | 60–75 | 85–90 |
Which analytical techniques are critical for characterizing this compound?
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) .
- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ calculated for C₁₃H₁₄ClN₂O₃S: 329.0365) .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm .
Advanced Research Questions
How can reaction yields be optimized during synthesis?
- Catalyst Selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency in heterocyclic systems .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics for ethoxy group introduction .
- Continuous Flow Chemistry : Reduces side reactions and improves scalability for multi-step syntheses .
Q. Table 2: Yield Optimization Strategies
| Parameter | Improvement | Outcome | Reference |
|---|---|---|---|
| Catalyst (Pd/C) | 5% loading in THF | Yield ↑15% | |
| Temperature Control | 80°C for ethoxy substitution | Purity ↑10% |
What structural features drive its biological activity?
- Sulfonamide Core : Critical for enzyme inhibition (e.g., carbonic anhydrase) via binding to zinc ions .
- Pyridine Ring : Enhances solubility and π-π stacking with target proteins .
- Ethoxy Group : Modulates lipophilicity and membrane permeability .
Q. Table 3: Substituent Effects on Bioactivity
| Substituent | Biological Activity (IC₅₀) | Mechanism | Reference |
|---|---|---|---|
| -OEt (Ethoxy) | 0.8 µM (Carbonic Anhydrase IX) | Hydrophobic pocket binding | |
| -Cl (Chloro) | 1.2 µM (Tumor cell growth inhibition) | Electrophilic interaction |
How to resolve contradictions in biological activity data?
- Meta-Analysis : Compare datasets across cell lines (e.g., HCT-116 vs. MCF-7) to identify cell-specific effects .
- Molecular Docking : Use software (e.g., AutoDock Vina) to validate binding modes despite variable IC₅₀ values .
- SAR Studies : Systematically replace substituents (e.g., ethoxy vs. methoxy) to isolate activity drivers .
What in vivo models evaluate its antitumor efficacy?
- Xenograft Models : Nude mice implanted with HT-29 colon cancer cells; administer 50 mg/kg compound daily .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ ~4.2 h) and biodistribution via LC-MS .
Which statistical methods are used for data validation?
- ANOVA with Post Hoc Tests : Analyze dose-response curves (e.g., GraphPad Prism®) to determine significance (p < 0.05) .
- Principal Component Analysis (PCA) : Resolve spectral data variability in NMR/HPLC datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
